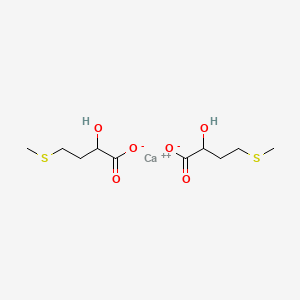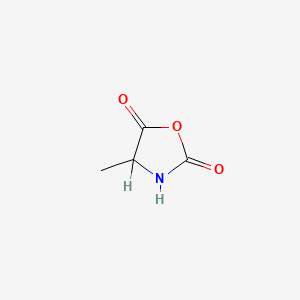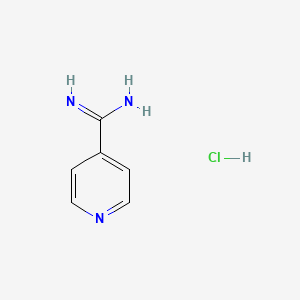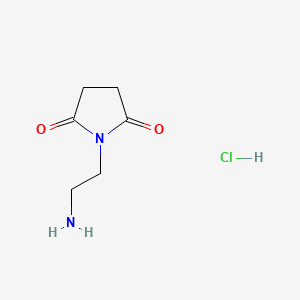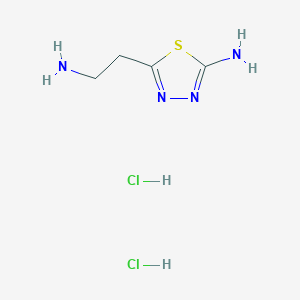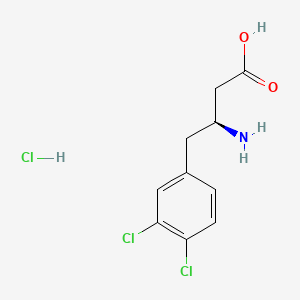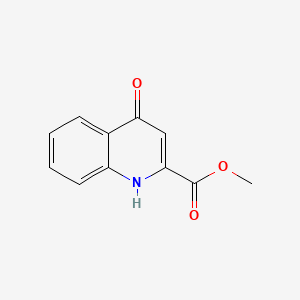
Methyl 4-Hydroxyquinoline-2-carboxylate
Vue d'ensemble
Description
Methyl 4-Hydroxyquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mécanisme D'action
Target of Action
Methyl 4-Hydroxyquinoline-2-carboxylate, a derivative of 4-hydroxy-2-quinolones, is known to have interesting pharmaceutical and biological activities Derivatives of 4-hydroxyquinoline-2-carboxylic acid are known to be highly effective quinolone antibiotics . Their action is associated with inhibiting DNA gyrase and preventing duplication of bacterial DNA .
Mode of Action
It’s known that quinolone antibiotics, which are related compounds, act by inhibiting the dna gyrase enzyme, thereby preventing the supercoiling of dna, an essential process for dna replication in bacteria .
Biochemical Pathways
It’s known that quinolone antibiotics interfere with the dna replication process in bacteria by inhibiting the dna gyrase enzyme . This leads to the cessation of bacterial growth and eventually bacterial death.
Result of Action
As a derivative of 4-hydroxy-2-quinolones, it’s known to have interesting pharmaceutical and biological activities . The inhibition of DNA gyrase by related compounds leads to the cessation of bacterial growth and eventually bacterial death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-Hydroxyquinoline-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzophenone with diethyl oxalate, followed by cyclization and esterification. The reaction typically requires a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-Hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Acidic or basic hydrolysis conditions are used to convert the ester group to a carboxylic acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Carboxylic acid derivatives.
Applications De Recherche Scientifique
Methyl 4-Hydroxyquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: The compound is used in the production of dyes and pigments due to its chromophoric properties.
Comparaison Avec Des Composés Similaires
Methyl 4-Hydroxyquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:
4-Hydroxyquinoline: Similar in structure but lacks the ester group.
8-Hydroxyquinoline: Known for its metal-chelating properties.
Quinoline-2-carboxylic acid: Lacks the hydroxyl group but retains the carboxylate functionality.
Uniqueness: this compound is unique due to the presence of both hydroxyl and ester groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
methyl 4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)9-6-10(13)7-4-2-3-5-8(7)12-9/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPKIWQIHSVNCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356286 | |
| Record name | Methyl 4-Hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5965-59-3 | |
| Record name | Methyl 4-Hydroxyquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


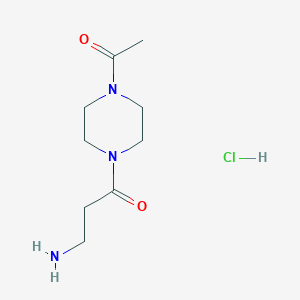
![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B3021546.png)
![tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride](/img/structure/B3021547.png)
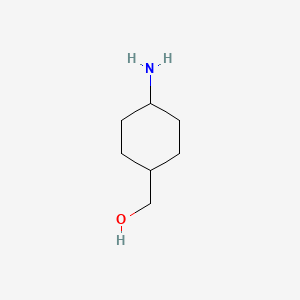
![4-[(E)-2-(4-Aminophenyl)ethenyl]phenol](/img/structure/B3021551.png)

